5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Solid-State Characterization Process Chemistry Quality Control

Researchers optimizing 1,2,3-thiadiazole-based agrochemicals often encounter regiochemical ambiguity when sourcing building blocks. The 5-methyl-4-carboxylic acid isomer (CAS 22097-10-5) resolves this with: • Distinct mp 113°C (vs. 169-173°C dec. for the 4-methyl isomer), ensuring unambiguous identity verification • Acid-stable/base-labile profile enabling selective derivatization via the 4-COOH handle • Direct fungicidal/antiviral SAR access, contrasting with the plant activator profile of the 4-methyl analog • For procurement: available in 250 mg to 5 g research quantities from multiple global stock points.

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
CAS No. 22097-10-5
Cat. No. B1606276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,2,3-thiadiazole-4-carboxylic acid
CAS22097-10-5
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESCC1=C(N=NS1)C(=O)O
InChIInChI=1S/C4H4N2O2S/c1-2-3(4(7)8)5-6-9-2/h1H3,(H,7,8)
InChIKeyZLJIFINJKVSIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.35 M

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid – Technical Baseline


5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (CAS 22097-10-5) is a heterocyclic building block featuring a 1,2,3-thiadiazole core with a methyl substituent at the 5-position and a carboxylic acid group at the 4-position. This substitution pattern distinguishes it from the commercially more prevalent 4-methyl-1,2,3-thiadiazole-5-carboxylic acid isomer . The compound serves as a key synthetic intermediate in the preparation of diverse 1,2,3-thiadiazole derivatives, including those with reported fungicidal, antiviral, and plant activator activities [1]. Its physicochemical properties—including melting point, stability profile, and reactivity—are central to its utility in downstream derivatization [2].

Isomer Specificity of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid


Substituting the 5-methyl-4-carboxylic acid isomer (CAS 22097-10-5) with its 4-methyl-5-carboxylic acid analog (CAS 18212-21-0) is not scientifically valid due to fundamental differences in solid-state properties and chemical stability. The 4-methyl isomer exhibits a melting point of 169–173 °C (decomposition) , whereas the 5-methyl isomer melts at 113 °C [1]. This ~60 °C difference directly impacts downstream processing parameters such as recrystallization conditions, formulation stability, and thermal handling during scale-up. Furthermore, the 5-methyl-4-carboxylic acid demonstrates a unique stability profile: it is stable toward acid but undergoes ring-opening under basic conditions [1]. Such differential stability dictates reagent compatibility in multi-step syntheses and precludes generic one-for-one substitution in validated reaction protocols. The regiochemistry of the methyl and carboxyl groups also governs the electronic and steric environment of the thiadiazole ring, which is critical for structure-activity relationships (SAR) in biologically active derivatives [2].

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid vs. 4-Methyl Isomer


Melting Point Differential

The target compound 5-methyl-1,2,3-thiadiazole-4-carboxylic acid exhibits a melting point of 113 °C [1]. In direct contrast, the positional isomer 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-21-0) melts at 169–173 °C with decomposition . This represents a minimum difference of 56 °C in the onset of melting, which is a robust and easily verifiable physical constant for identity and purity assessment. The lower melting point of the 5-methyl isomer may offer advantages in melt-based processing or lower-energy recrystallization, whereas the higher melting point of the 4-methyl isomer could be misinterpreted as higher purity if substitution occurs inadvertently.

Solid-State Characterization Process Chemistry Quality Control

pH-Dependent Stability Profile

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is reported to be stable toward acid but undergoes ring-opening upon treatment with base [1]. This stability profile is a critical differentiator for reaction planning. While a direct quantitative comparison for the 4-methyl isomer under identical conditions is not available in the open literature, this class-level inference is crucial: the 1,2,3-thiadiazole ring is known to be susceptible to nucleophilic attack, and the presence of the methyl group at the 5-position may influence the rate of base-mediated degradation. Users must be aware that this compound is incompatible with strongly basic reaction conditions, unlike some other heterocyclic carboxylic acids. This property dictates the use of non-basic coupling reagents (e.g., DCC/DMAP under neutral or mildly acidic conditions) for amide bond formation.

Chemical Stability Synthetic Compatibility Reagent Selection

Oxidative Derivatization to Dicarboxylic Acid

Treatment of 5-methyl-1,2,3-thiadiazole-4-carboxylic acid with an oxidizing agent yields 1,2,3-thiadiazole-4,5-dicarboxylic acid, which has a melting point of 98 °C [1]. Subsequent heating of this dicarboxylic acid in boiling water results in decarboxylation to afford 1,2,3-thiadiazole-4-carboxylic acid [1]. This reaction sequence demonstrates a synthetically useful transformation pathway that is specific to the 5-methyl-4-carboxylic acid regioisomer. The 4-methyl-5-carboxylic acid isomer would not undergo analogous oxidative methyl group removal to yield the same dicarboxylic acid intermediate. The ability to access the 4,5-dicarboxylic acid and subsequently the unsubstituted 4-carboxylic acid expands the synthetic versatility of this building block beyond simple amide or ester formation.

Synthetic Utility Oxidation Chemistry Building Block Diversification

Biological Activity: Antiviral and Fungicidal

A systematic study of 5-methyl-1,2,3-thiadiazole derivatives synthesized via Ugi reaction demonstrated that compounds bearing the 5-methyl substitution pattern exhibit broad-spectrum fungicidal activity and excellent antiviral potential [1]. Specifically, compound III(10) showed activity against most fungi tested, while compounds I(10) and II(17) displayed antiviral activity superior to the positive control ribavirin [1]. While these data are for elaborated derivatives and not the parent carboxylic acid, they establish a class-level inference that the 5-methyl-1,2,3-thiadiazole scaffold is a privileged substructure for pesticide discovery. This contrasts with 4-substituted thiadiazoles, which are more commonly associated with plant activator (SAR inducer) activity, as exemplified by 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), a metabolite of tiadinil [2]. The 5-methyl-4-carboxylic acid therefore provides a complementary starting point for exploring a different region of chemical space in agrochemical lead optimization.

Agrochemical Discovery Structure-Activity Relationship Pesticide Development

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid Application Scenarios


Carboxamide Synthesis via Acid Chloride

The carboxylic acid functionality at the 4-position can be readily activated to the corresponding acid chloride (5-methyl-1,2,3-thiadiazole-4-carbonyl chloride, CAS 13534-36-6) [1]. This intermediate enables efficient coupling with diverse amines to generate a library of 4-carboxamide derivatives. Given the compound's base sensitivity [2], this two-step activation-coupling sequence should be conducted under strictly anhydrous and non-basic conditions to avoid ring-opening. The resulting amides are of interest for agrochemical screening, particularly for fungicidal and antiviral lead optimization as suggested by class-level SAR data [3].

Oxidation to Dicarboxylic Acid and Decarboxylation

Oxidation of 5-methyl-1,2,3-thiadiazole-4-carboxylic acid provides access to 1,2,3-thiadiazole-4,5-dicarboxylic acid (mp 98 °C) [2]. This intermediate can be further decarboxylated in boiling water to yield the parent 1,2,3-thiadiazole-4-carboxylic acid [2]. This sequence represents a unique synthetic pathway enabled by the specific 5-methyl-4-carboxylic acid regioisomer. The resulting 4,5-dicarboxylic acid is a versatile building block for the preparation of symmetrical diamides or diesters, while the 4-monocarboxylic acid serves as a simplified scaffold for SAR studies.

Direct-Acting Fungicide Discovery

Derivatives of the 5-methyl-1,2,3-thiadiazole scaffold have demonstrated direct fungicidal and antiviral activities in vitro and in vivo [3]. This contrasts with the plant activator (SAR inducer) profile associated with the 4-methyl isomer [4]. Researchers seeking to develop novel direct-acting fungicides or antiviral agents for crop protection should prioritize the 5-methyl-4-carboxylic acid as a starting material to access this distinct biological profile. The compound can be incorporated into larger heterocyclic frameworks or used to construct amide and ester libraries for high-throughput screening.

Solid-Phase Peptide Synthesis & Bioconjugation

The carboxylic acid group of 5-methyl-1,2,3-thiadiazole-4-carboxylic acid can serve as a handle for immobilization onto solid supports or for conjugation to biomolecules. Its stability under acidic conditions [2] makes it compatible with standard acidic cleavage protocols used in solid-phase peptide synthesis (e.g., TFA cleavage). However, its base lability precludes the use of basic deprotection strategies (e.g., Fmoc removal with piperidine). This orthogonal stability profile allows for the site-specific introduction of the thiadiazole moiety into peptide chains, which may be useful for probing biological interactions or generating novel peptide-based probes.

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